molecular formula C7H13NO B8735298 N-3-propyl methacrylamide CAS No. 7370-89-0

N-3-propyl methacrylamide

Cat. No. B8735298
CAS RN: 7370-89-0
M. Wt: 127.18 g/mol
InChI Key: CCIDRBFZPRURMU-UHFFFAOYSA-N
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Description

N-3-propyl methacrylamide is a useful research compound. Its molecular formula is C7H13NO and its molecular weight is 127.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-3-propyl methacrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-3-propyl methacrylamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

7370-89-0

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

2-methyl-N-propylprop-2-enamide

InChI

InChI=1S/C7H13NO/c1-4-5-8-7(9)6(2)3/h2,4-5H2,1,3H3,(H,8,9)

InChI Key

CCIDRBFZPRURMU-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)C(=C)C

Related CAS

90522-12-6

Origin of Product

United States

Synthesis routes and methods I

Procedure details

0.8 g of 3-aminopropyl methacrylamide hydrochloride was dissolved in a methanol solvent and 1.5 g of butyric anhydride and 0.9 g of triethylamine (TEA) were added thereto. The resultant mixture was stirred under ice-cooling for 4 hours. After the completion of the reaction, the solvent was distilled off with an evaporator and the precipitate was filtered off. The filtrate was recovered and introduced into a silica column. Thus, the eluate fraction containing the target product was taken up and subjected to recrystallization to thereby purify the target butyrylamide, N-3-propyl methacrylamide (yield: 92%).
Name
3-aminopropyl methacrylamide hydrochloride
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
butyrylamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

0.8 g of 3-aminopropyl methacrylamide hydrochloride was dissolved in a methanol solvent and 0.9 g of acetic anhydride and 0.9 g of triethylamine (TEA) were added thereto. The resultant mixture was stirred under ice-cooling for 4 hours. After the completion of the reaction, the solvent was distilled off with an evaporator and the precipitate was filtered off. The filtrate was recovered and introduced into a silica column. Thus, the eluate fraction containing the target product was taken up and subjected to recrystallization to thereby purify the target acetylamide, N-3-propyl methacrylamide (yield: 92%).
Name
3-aminopropyl methacrylamide hydrochloride
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
0.9 g
Type
reactant
Reaction Step One
Quantity
0.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
acetylamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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